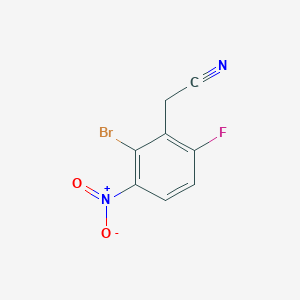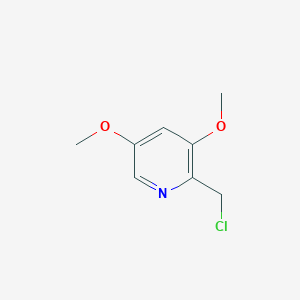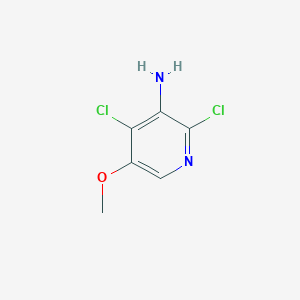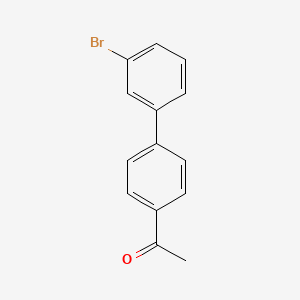
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromo, fluoro, and nitro substituent on a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-nitrotoluene, followed by a nucleophilic substitution reaction to introduce the acetonitrile group.
Bromination: The starting material, 2-fluoro-3-nitrotoluene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo substituent at the ortho position relative to the nitro group.
Nucleophilic Substitution: The brominated intermediate is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with a cyano group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Aminophenylacetonitrile: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the acetonitrile group.
Scientific Research Applications
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving nitrile-containing molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromo, fluoro, and nitro groups can enhance its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-6-chloro-3-nitrophenyl)acetonitrile: Similar structure but with a chlorine substituent instead of fluorine.
2-(2-Bromo-6-fluoro-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetonitrile is unique due to the combination of bromo, fluoro, and nitro substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-8-5(3-4-11)6(10)1-2-7(8)12(13)14/h1-2H,3H2 |
InChI Key |
HDGDBBXNEJTWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)


![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)


![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)


